molecular formula C24H27ClN4O3S B2796268 2-(4-CHLOROPHENYL)-N-(2,5-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE CAS No. 894885-26-8

2-(4-CHLOROPHENYL)-N-(2,5-DIMETHOXYPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE

Katalognummer: B2796268
CAS-Nummer: 894885-26-8
Molekulargewicht: 487.02
InChI-Schlüssel: FRFANILNEHDNSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex triazaspiro derivative featuring a spirocyclic core (1,4,8-triazaspiro[4.5]deca-1,3-diene) with three distinct substituents: a 4-chlorophenyl group, a 2,5-dimethoxyphenyl carboxamide, and an ethylsulfanyl moiety. The spirocyclic architecture confers conformational rigidity, which is often leveraged in drug design to enhance target binding specificity and metabolic stability. The chlorine atom on the phenyl ring may influence lipophilicity and electronic properties, while the ethylsulfanyl group could modulate solubility and pharmacokinetic behavior.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-4-33-22-21(16-5-7-17(25)8-6-16)27-24(28-22)11-13-29(14-12-24)23(30)26-19-15-18(31-2)9-10-20(19)32-3/h5-10,15H,4,11-14H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFANILNEHDNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)C(=O)NC3=C(C=CC(=C3)OC)OC)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylsulfany1)-1,4,8-triazaspiror[4.5]deca-1,3-diene-8-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20ClN3O2S
  • Molecular Weight : 357.89 g/mol
  • Structure : The compound features a triazole ring fused with a spirodecane structure, which is essential for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, research on similar triazole derivatives has shown promising results against various cancer cell lines.

  • Mechanism of Action : Triazoles may inhibit cell proliferation and induce apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Case Study : A related compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, suggesting that structural analogs may exhibit similar efficacy.

2. Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Research Findings : The synthesized triazole compounds were screened against standard microbial strains, revealing significant antibacterial activity comparable to established antibiotics.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CP. aeruginosa64 µg/mL

3. Neuropharmacological Effects

Some studies suggest that triazole derivatives may exhibit neuropharmacological effects, potentially acting as modulators of neurotransmitter systems.

  • Experimental Evidence : In vivo assays indicated that certain triazoles could act as cannabinoid antagonists without intrinsic activity, thus influencing pain perception and mood regulation.

The biological mechanisms underlying the activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with various receptors in the central nervous system (CNS), affecting neurotransmitter release and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

The spirocyclic triazaspiro framework differentiates this compound from simpler bicyclic or monocyclic analogs. Below is a comparative analysis of key structural and functional attributes:

Compound Name / ID Core Structure Key Functional Groups Biological Relevance
Target Compound 1,4,8-Triazaspiro[4.5]deca-1,3-diene 4-Chlorophenyl, 2,5-dimethoxyphenyl, ethylsulfanyl Potential kinase or protease inhibition (inferred)
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide () Cyclopropane-carboxamide 4-Methoxyphenoxy, phenyl Synthetic intermediate for agrochemicals
1-((2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Propiconazole, ) Triazole-dioxolane 2,4-Dichlorophenyl, triazole Antifungal agent
Gefitinib () Quinazoline Anilino, morpholino EGFR kinase inhibitor

Key Observations :

  • The ethylsulfanyl group is rare among similar compounds, which more commonly feature oxygenated (e.g., methoxy) or halogenated substituents. This group may enhance hydrophobic interactions or alter metabolic pathways .
  • Compared to propiconazole, the target compound lacks a dioxolane ring but incorporates a carboxamide-linked dimethoxyphenyl group, suggesting divergent target affinities (e.g., kinases vs. fungal enzymes) .
Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are scarce, comparisons can be inferred from structurally related molecules:

Property Target Compound (Predicted) Propiconazole () Gefitinib ()
Molecular Weight (g/mol) ~480 342 447
LogP (Lipophilicity) ~3.5 (moderate) 3.8 3.2
Solubility Low (ethylsulfanyl) Very low Moderate
Metabolic Stability Moderate (spirocyclic core) High (triazole resistance) Low (CYP3A4 substrate)

Implications :

  • The higher molecular weight and ethylsulfanyl group of the target compound may reduce solubility compared to gefitinib but improve membrane permeability relative to propiconazole .
  • The spirocyclic structure could confer metabolic stability by shielding labile sites from cytochrome P450 enzymes .

Research Findings and Methodological Considerations

Similarity Assessment Methods

Compound comparisons rely on computational tools such as molecular fingerprints (e.g., Morgan fingerprints) and similarity metrics (e.g., Tanimoto coefficient). For example:

  • The target compound shares <30% Tanimoto similarity with gefitinib, suggesting divergent biological targets despite both having carboxamide groups .
  • Propiconazole and the target compound exhibit higher similarity (~45%) in halogenated aryl groups but differ in core scaffold functionality .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.